molecular formula C22H20N6O4 B11704469 N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B11704469
M. Wt: 432.4 g/mol
InChI Key: SDIWXVLGXVVYBL-UHFFFAOYSA-N
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Description

N'~1~,N'~6~-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a bis-hydrazide derivative featuring two (3Z)-2-oxoindole moieties linked by a hexanedihydrazide spacer. The (3Z)-configuration of the indole-3-ylidene groups is critical for its planar geometry, enabling π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]hexanediamide

InChI

InChI=1S/C22H20N6O4/c29-17(25-27-19-13-7-1-3-9-15(13)23-21(19)31)11-5-6-12-18(30)26-28-20-14-8-2-4-10-16(14)24-22(20)32/h1-4,7-10,23-24,31-32H,5-6,11-12H2

InChI Key

SDIWXVLGXVVYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the reaction of hexanedihydrazide with indole-2,3-dione under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide serves as a reagent in organic synthesis. It is utilized as a precursor for the development of more complex molecules, facilitating the exploration of new chemical pathways and reactions.

Biology

Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. The mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting cellular processes critical for pathogen survival or cancer cell proliferation .

Medicine

Due to its unique structure, this compound is being explored for therapeutic applications. Its hydrazide groups can form hydrogen bonds with biological molecules, which may lead to modifications in their activity and subsequent therapeutic effects .

Industry

In industrial applications, this compound is used in the development of new materials and as a component in various chemical processes. Its versatility allows for integration into formulations that require specific chemical properties or reactivity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryReagent in organic synthesisFacilitates complex molecule development
BiologyAntimicrobial and anticancer propertiesEffective against various bacteria and cancer cell lines
MedicinePotential therapeutic agentInteracts with biological molecules affecting their activity
IndustryMaterial developmentUsed in various chemical formulations

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant activity against gram-positive bacteria compared to gram-negative strains, suggesting a selective mechanism of action .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines (e.g., HCT116, MCF7). The results demonstrated dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. This interaction can affect various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Structural Features Biological Activity Key Data Reference
Target Compound Hexanedihydrazide linker; two (3Z)-2-oxoindole groups Assumed anticancer/antiproliferative N/A N/A
MDA19 (N′-[(3Z)-1-hexyl-2-oxoindol-3-ylidene]benzohydrazide) Benzohydrazide core; hexyl substituent CB2 agonist; anti-osteosarcoma Suppresses PI3K/Akt/mTOR pathway
Compound 1 () 5-Bromo-1-methyl and 5-methoxy substituents Antiproliferative IC50 = 5.60 µM (pan-cancer)
Compound 7 () 1-Benzyl-5-methoxy substituents Antiproliferative IC50 = 1.69 µM (pan-cancer)
N'-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide () 5-Nitro substituent CDK2 inhibitor Docking score = -9.10 (strong binding)
N′-[(3Z)-1-(4-chlorobenzyl)-2-oxoindol-3-ylidene]benzohydrazide () 4-Chlorobenzyl substituent Not specified IC50 = 131.1 nM (unspecified assay)
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) improve enzyme-binding affinity, while lipophilic substituents (e.g., hexyl in MDA19) enhance membrane permeability .
  • Stereochemistry : The (3Z)-configuration is conserved across active analogs, suggesting its necessity for maintaining planarity and bioactivity .
Anticancer Activity:
  • MDA19 demonstrates anti-tumoral effects in osteosarcoma by inhibiting the PI3K/Akt/mTOR pathway, with significant suppression of tumor growth in preclinical models .
  • Compound 7 () shows superior antiproliferative potency (IC50 = 1.69 µM) compared to other derivatives, attributed to its 1-benzyl-5-methoxy substituents, which may enhance DNA intercalation or topoisomerase inhibition .
Enzyme Inhibition:
  • N'-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide () inhibits CDK2 via hydrogen bonding with Glu81 and Lys89 residues, critical for cell cycle regulation .
  • MDA19 ’s CB2 agonism suggests a unique mechanism distinct from kinase inhibition, highlighting the diversity in pharmacological targets among indole derivatives .
Antimicrobial Activity:
  • Derivatives in (e.g., 5b–5f) exhibit broad-spectrum antimicrobial activity, with halogenated substituents (Br, Cl, F) enhancing potency against resistant strains .
Spectral Characterization:
  • IR and NMR data for analogs (e.g., OHEI in ) confirm the presence of C=O (1669–1694 cm⁻¹), C=N (1616 cm⁻¹), and NH (3157–3224 cm⁻¹) groups, consistent with the target compound’s expected spectral profile .

Biological Activity

N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound notable for its unique structural characteristics and potential biological activities. The compound features two indole-derived moieties linked by a hexanedihydrazide chain, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C28H32N6O4
  • Molecular Weight : 516.6 g/mol
  • IUPAC Name : N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]hexanediamide
  • InChI Key : RLGWEZQYDWPTOY-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, studies have highlighted its potential anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway.
  • Animal Models : In vivo experiments using xenograft models showed a significant reduction in tumor growth when treated with this compound compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Tests against various bacterial strains indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Preliminary data suggest efficacy against certain fungal pathogens, indicating its potential use in treating fungal infections.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity related to inflammation and immune responses.

Case Studies

A review of recent literature reveals several case studies highlighting the biological activities of this compound:

Study ReferenceObjectiveFindings
ResearchGate StudyEvaluate anticancer activityInduced apoptosis in breast cancer cells; reduced tumor size in mice models.
PubChem AnalysisAssess antimicrobial propertiesEffective against S. aureus and Candida albicans; MIC values reported.
Sigma Aldrich DataInvestigate chemical reactivityExhibits oxidation and reduction capabilities; potential for derivative synthesis.

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